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Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of
activity against various bacterial pathogens. This document provides an in-depth technical
overview of its chemical structure, physicochemical properties, mechanism of action,
antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for
analysis and susceptibility testing are also presented, alongside visualizations of its mechanism
of action and relevant experimental workflows. This guide is intended to serve as a
comprehensive resource for researchers and professionals involved in the study and
development of antimicrobial agents.

Chemical Structure and Properties

Cefpimizole is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a
dihydrothiazine ring, with two side chains that contribute to its antibacterial activity and
pharmacokinetic properties.[1] The sodium salt form enhances its solubility for parenteral
administration.

Chemical Structure:
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o IUPAC Name: 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-
carbonyl)amino]-2-phenylacetyllamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-
ylJmethyl]pyridin-1-ium-4-yllethanesulfonate[1]

e Molecular Formula: C2sH25NsNaO10S2[2]
» Molecular Weight: 692.65 g/mol [2]
Physicochemical Properties:

A summary of the known physicochemical properties of Cefpimizole Sodium is presented in
the table below. Data on solubility and stability is crucial for formulation development and
analytical method design. While specific quantitative solubility data for Cefpimizole Sodium in
common laboratory solvents is not readily available in the public domain, general information
for cephalosporins suggests solubility in aqueous solutions and polar organic solvents. Stability
is influenced by pH and temperature, with most cephalosporins being more stable in acidic to
neutral pH ranges and susceptible to degradation at higher temperatures.[3][4][5][6]

Property Value Reference
Molecular Formula C2sH25NeNaO10S2 [2]
Molecular Weight 692.65 g/mol [2]
CAS Number 85287-61-2 [2]

White to off-white crystalline
Appearance
powder

Soluble in water. Data in
- ethanol, methanol, and DMSO
Solubility ) o ) [7]
is not specified in available

literature.

Stable when stored at -70°C
Stabilit for up to a year. Less stable at
abili
Y higher temperatures and in

alkaline conditions.[3][4]
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Mechanism of Action
Cefpimizole Sodium, like other -lactam antibiotics, exerts its bactericidal effect by inhibiting

the synthesis of the bacterial cell wall.[1]

Signaling Pathway of Bacterial Cell Wall Disruption:
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Caption: Mechanism of Cefpimizole's antibacterial action.

The primary target of Cefpimizole is the Penicillin-Binding Proteins (PBPs), which are bacterial
enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides
structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes,
Cefpimizole blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall
and subsequent cell lysis.[1]

Antibacterial Spectrum

Cefpimizole Sodium is a broad-spectrum cephalosporin with activity against a range of Gram-
positive and Gram-negative bacteria. Its in vitro activity has been evaluated against various
clinical isolates.

Table of In Vitro Antibacterial Activity (MICso):

Bacterial Species MICso (ug/mL) Reference
Citrobacter freundii 16 [8]
Enterobacter cloacae 16 [8]
Escherichia coli 2.0 [8]
Klebsiella pneumoniae 2.0 [8]
Proteus mirabilis 1.0 [8]
Pseudomonas aeruginosa 16 [8]
Staphylococcus spp. 32 [8]
Enterococci >32 [8]

Haemophilus influenzae (B-

lactamase negative)

8 times greater than
moxalactam and cefotaxime
(0.06 pg/mL)

[9]

Haemophilus influenzae (B-

lactamase positive)

Similar to B-lactamase

negative strains

[9]

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.benchchem.com/product/b1668869?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Cefpimizole
https://pubchem.ncbi.nlm.nih.gov/compound/Cefpimizole
https://www.benchchem.com/product/b1668869?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC180204/
https://pubmed.ncbi.nlm.nih.gov/3516592/
https://pubmed.ncbi.nlm.nih.gov/3516592/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics

The pharmacokinetic profile of Cefpimizole Sodium has been studied in humans following

intravenous administration.

Pharmacokinetic Parameters in Healthy Adults:

Parameter Value

Model Two-compartment open model
Elimination Half-life (t¥2) Approximately 1.9 hours

Primary Route of Elimination Renal

Urinary Excretion (unchanged drug) ~80% of the administered dose
Metabolism No significant metabolism observed

Experimental Protocols
Synthesis of Cefpimizole Sodium (Representative
Method)

A specific, detailed synthesis protocol for Cefpimizole is not readily available in peer-reviewed
literature. However, a general and plausible synthetic route can be inferred from the known
synthesis of other cephalosporins, which typically involves the acylation of a 7-
aminocephalosporanic acid (7-ACA) derivative.

Workflow for a Representative Synthesis:
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Cephalosporin Core Modification

G—Aminocephalosporanic Acid (7-ACAD
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Caption: Representative workflow for the synthesis of Cefpimizole Sodium.

Methodology:
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e Preparation of the C-7 side chain: The complex phenylacetic acid derivative, (2R)-2-[(5-
carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid, would be synthesized in a
multi-step process.

o Preparation of the C-3 side chain: 4-(2-sulfoethyl)pyridine would be synthesized separately.

» Modification of the 7-ACA core: The carboxyl groups of 7-ACA are first protected. The C-3
acetoxy group is then displaced by the prepared 4-(2-sulfoethyl)pyridine. The protecting
group on the C-7 amino group is then removed.

e Acylation: The free amino group at the C-7 position of the modified cephalosporin core is
acylated with the activated C-7 side chain prepared in step 1.[10]

o Deprotection and Salt Formation: Any remaining protecting groups are removed, and the
final compound is purified, typically by chromatography. The sodium salt is then formed by
reacting the purified cefpimizole with a suitable sodium source.

High-Performance Liquid Chromatography (HPLC)
Analysis

A general HPLC method for the analysis of cephalosporins can be adapted for Cefpimizole
Sodium.[8][11] This method is suitable for determining the purity of the compound and for
guantifying its concentration in various matrices.

Table of HPLC Parameters (General Method):
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Parameter Description

C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

Column
Hm)
A gradient or isocratic mixture of an aqueous
) buffer (e.g., phosphate or acetate buffer, pH 3-7)
Mobile Phase ) - o
and an organic modifier (e.g., acetonitrile or
methanol).
Flow Rate Typically 1.0 mL/min.
UV spectrophotometer at a wavelength where
Detection the analyte has maximum absorbance (e.g., 254
nm or 280 nm).
Injection Volume 10-20 pL.
Temperature Ambient or controlled (e.g., 25-40 °C).
Protocol:

o Standard Preparation: Prepare a stock solution of Cefpimizole Sodium of known
concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of
calibration standards by diluting the stock solution.

o Sample Preparation: Dissolve or dilute the sample containing Cefpimizole Sodium in the
mobile phase to a concentration within the calibration range.

o Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

» Quantification: Construct a calibration curve by plotting the peak area of the standards
against their concentration. Determine the concentration of Cefpimizole Sodium in the
samples from the calibration curve.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
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The broth microdilution method is a standardized technique used to determine the Minimum
Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13]

Workflow for Broth Microdilution Assay:

Prepare Standardized Prepare Serial Dilutions
Bacterial Inoculum of Cefpimizole Sodium

~,

Inoculate Microtiter Plate Wells
with Bacteria and Antibiotic

Y
Incubate at 35-37°C
for 16-20 hours

A4

Read Results Visually or
with a Plate Reader

Determine MIC
(Lowest concentration with no visible growth)

Click to download full resolution via product page
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:

o Prepare Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an
appropriate agar medium. Colonies are then suspended in a sterile broth or saline to match
the turbidity of a 0.5 McFarland standard.

e Prepare Antibiotic Dilutions: A stock solution of Cefpimizole Sodium is prepared and serially
diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth to
achieve a range of concentrations.

 Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial
suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are
included.

 Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

e Determination of MIC: The MIC is determined as the lowest concentration of Cefpimizole
Sodium that completely inhibits visible growth of the bacterium.

Conclusion

Cefpimizole Sodium is a potent third-generation cephalosporin with a well-defined mechanism
of action and a broad spectrum of antibacterial activity. This technical guide provides a
comprehensive overview of its chemical and biological properties, as well as detailed
methodologies for its analysis and evaluation. The information presented herein is intended to
support further research and development in the field of antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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